Product packaging for 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one(Cat. No.:CAS No. 35893-38-0)

3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one

Cat. No.: B14674662
CAS No.: 35893-38-0
M. Wt: 153.18 g/mol
InChI Key: UODQYFOLOLYNBN-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a pyrrole ring, a common motif in pharmaceuticals and natural products, linked to a β-hydroxy ketone (or aldol) scaffold. The β-hydroxy carbonyl group is a versatile synthetic intermediate, frequently utilized in constructing complex molecular architectures. Pyrrole derivatives are known to participate in various chemical reactions, particularly as nucleophiles in Michael addition reactions with α,β-unsaturated ketones or esters . This reactivity makes them valuable building blocks for the synthesis of more complex heterocyclic systems and alkenylated products. Researchers may investigate this compound as a precursor or intermediate in the development of novel substances. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B14674662 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one CAS No. 35893-38-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35893-38-0

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-hydroxy-3-(1H-pyrrol-2-yl)butan-2-one

InChI

InChI=1S/C8H11NO2/c1-6(10)8(2,11)7-4-3-5-9-7/h3-5,9,11H,1-2H3

InChI Key

UODQYFOLOLYNBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C1=CC=CN1)O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 3 Hydroxy 3 1h Pyrrol 2 Yl Butan 2 One and Analogues

Mechanistic Investigations of Pyrrole (B145914) Formation and Derivatization Pathways

The synthesis of substituted pyrroles, including analogues of 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one, can be achieved through several established synthetic routes. These pathways provide insight into the formation of the core pyrrole structure and its subsequent derivatization.

The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to substituted pyrroles. These methods are crucial for synthesizing analogues and understanding the formation of the pyrrole nucleus.

Paal-Knorr Synthesis : This is one of the most direct methods for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgpharmaguideline.com The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Knorr Pyrrole Synthesis : This widely used method involves the condensation of an α-amino ketone with a compound that has a methylene (B1212753) group activated by an adjacent electron-withdrawing group, such as a β-ketoester. pharmaguideline.comwikipedia.org

Hantzsch Pyrrole Synthesis : This method utilizes the reaction of a β-haloketone with a β-ketoester and ammonia or a primary amine. pharmaguideline.com

Barton-Zard Synthesis : This pathway involves the reaction of an isocyanoacetate with a nitroalkene, which proceeds via a 1,4-addition followed by cyclization and elimination of the nitro group to form the pyrrole ring. pharmaguideline.comwikipedia.org

Van Leusen Reaction : In this synthesis, tosylmethyl isocyanide (TosMIC) reacts with an enone in the presence of a base. The reaction proceeds through a Michael addition, followed by a 5-endo cyclization and elimination of the tosyl group to yield the pyrrole. wikipedia.org

A plausible approach to synthesizing the title compound's framework could involve a variation of the Knorr synthesis, using an appropriate α-amino ketone and a substituted 1,3-dicarbonyl precursor that can yield the 3-hydroxy-3-methylbutan-2-one side chain after cyclization and subsequent transformations.

The mechanisms of these pyrrole syntheses are characterized by several key intermediates that dictate the reaction's progress and outcome.

In the Paal-Knorr synthesis , the mechanism is believed to commence with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. organic-chemistry.orguctm.edu A subsequent intramolecular attack on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. uctm.edu This intermediate then undergoes dehydration to lose two molecules of water, resulting in the formation of the aromatic pyrrole ring. uctm.edu

Mechanistic studies involving substituted starting materials have helped to elucidate the rate-determining step. For instance, investigations using different aryl groups on the amine nucleophile showed that electron-withdrawing groups (like a nitro group) increased the reaction rate, which supports a mechanism where the cyclization of the hemiacetal is a key step, rather than one involving a charged immonium ion intermediate. organic-chemistry.org In other syntheses, such as those involving copper-catalyzed reactions, proposed intermediates include iminium ions and azomethine ylides , which undergo intramolecular cyclization or [3+2] cycloaddition reactions to form the pyrrole ring. nih.gov

The principles of kinetic and thermodynamic control are critical in determining the final product distribution in chemical reactions where multiple outcomes are possible. wikipedia.orgjackwestin.com A reaction is under kinetic control when it is irreversible and favors the product that is formed fastest, meaning the one with the lowest activation energy. jackwestin.comlibretexts.org Conversely, a reaction under thermodynamic control is reversible, allowing equilibrium to be established, which favors the most stable product. wikipedia.orgchemeurope.com

These concepts are relevant in pyrrole synthesis, particularly in reactions where regioselectivity is a concern. The choice of reaction conditions, such as temperature and reaction time, can influence whether the kinetic or thermodynamic product is dominant. wikipedia.orgchemeurope.com For example, in the synthesis of certain substituted furans and pyrazoles from a common intermediate, varying the reaction time and solvent polarity allowed for the selective formation of either the kinetically controlled or thermodynamically controlled product. nih.gov Low temperatures and short reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the more stable thermodynamic product. libretexts.orgchemeurope.com This control is essential for achieving high yields and selectivity in the synthesis of complex pyrrole derivatives.

Reactivity Profiles of the Pyrrole Ring within the Compound's Structure

The pyrrole ring is an electron-rich aromatic system, which makes it significantly more reactive than benzene (B151609) towards electrophilic attack. pearson.comonlineorganicchemistrytutor.com This high reactivity is a defining feature of its chemical profile.

Electrophilic aromatic substitution (EAS) is the characteristic reaction of pyrrole. The substitution pattern is governed by the stability of the carbocation intermediate (also known as the sigma complex or arenium ion) formed during the reaction. pearson.com

Regioselectivity : Attack by an electrophile occurs preferentially at the C-2 (α) position. onlineorganicchemistrytutor.comaklectures.com This is because the positive charge in the resulting intermediate can be delocalized over three atoms through resonance, creating a more stable intermediate compared to attack at the C-3 (β) position, where the charge is only delocalized over two atoms. onlineorganicchemistrytutor.comslideshare.net In this compound, the C-2 position is already substituted. Therefore, electrophilic attack is expected to occur predominantly at the other α-position, C-5.

Common EAS Reactions : Due to the high electron density of the pyrrole ring, these reactions can often proceed under mild conditions. pearson.compearson.com

Halogenation : Pyrrole reacts vigorously with halogens like bromine and iodine, often leading to polyhalogenated products. wikipedia.orgslideshare.net Monohalogenation can be achieved using milder reagents. wikipedia.org

Nitration : Nitration can be accomplished using a mild nitrating agent such as nitric acid in acetic anhydride (B1165640) at low temperatures to yield 2-nitropyrrole. slideshare.net

Sulfonation : Sulfonation is typically carried out using the pyridine-sulfur trioxide complex (Py·SO₃) to avoid polymerization that can occur with stronger acids. wikipedia.orgslideshare.net

Friedel-Crafts Acylation : Pyrrole undergoes acylation under mild conditions, for instance, with acetic anhydride at elevated temperatures or with an acylium ion generated using a Lewis acid catalyst like SnCl₄. pearson.compearson.comslideshare.net

The table below summarizes typical conditions for various electrophilic substitution reactions on the pyrrole nucleus.

ReactionTypical ReagentsProduct (on unsubstituted Pyrrole)Reference
NitrationHNO₃ in Acetic Anhydride (cold)2-Nitropyrrole slideshare.net
SulfonationSO₃ in Pyridine (B92270)Pyrrole-2-sulfonic acid slideshare.net
AcetylationAcetic Anhydride at 250°C2-Acetylpyrrole slideshare.net
IodinationIodine in aqueous KITetraiodopyrrole slideshare.net

The electron-rich nature of the pyrrole ring makes it generally unreactive toward nucleophiles. quimicaorganica.org Standard nucleophilic aromatic substitution reactions are not characteristic of pyrrole chemistry. However, specific transformations involving nucleophiles are possible.

Deprotonation of the N-H Bond : The proton on the nitrogen atom of pyrrole is moderately acidic, with a pKa of about 17.5. wikipedia.org It can be deprotonated by strong bases such as sodium hydride (NaH) or butyllithium (B86547) to form the pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides like iodomethane) to yield N-substituted pyrroles. wikipedia.org The regioselectivity of the subsequent reaction (N vs. C alkylation) can depend on the counter-ion and solvent used. wikipedia.org

Nucleophilic Addition to the Side Chain : While the pyrrole ring itself resists nucleophilic attack, the side chain of this compound contains a carbonyl group. This ketone functionality is an electrophilic center and is susceptible to nucleophilic addition reactions. Reagents such as Grignard reagents, organolithium compounds, or hydrides can attack the carbonyl carbon.

Pyrrole Synthesis via Nucleophilic Addition : Some modern synthetic methods for constructing substituted pyrroles rely on nucleophilic addition as a key step. For example, 2,3,5-trisubstituted pyrroles can be prepared via the double nucleophilic addition of silyl (B83357) ketene (B1206846) acetals to α,β-unsaturated imines, followed by cyclization. acs.org

Oxidation and Reduction Pathways of the Pyrrole Moiety

The pyrrole ring, while aromatic, is susceptible to both oxidation and reduction reactions, which can lead to a variety of dearomatized products. The presence of the 2-acyl group in this compound influences the regioselectivity and outcome of these transformations.

Oxidation: The oxidation of pyrroles can be challenging to control, often leading to polymerization or decomposition. nih.govresearchgate.net However, under controlled conditions, selective oxidation can yield valuable synthetic intermediates. nih.gov Various oxidizing agents, including peroxides, singlet oxygen, and hypervalent iodine reagents, have been employed for the oxidation of pyrroles. nih.govresearchgate.net For instance, the oxidation of pyrrole with hydrogen peroxide, catalyzed by dehaloperoxidase (DHP), has been shown to produce 4-pyrrolin-2-one without the formation of polypyrrole. rsc.org This chemoenzymatic approach highlights a method for achieving selective oxidation. rsc.org In the context of 2-acylpyrroles, the electron-withdrawing nature of the acyl group can deactivate the pyrrole ring towards electrophilic attack, potentially allowing for more controlled oxidation reactions. A dearomative oxidation of 3-substituted pyrroles using a sulfoxide (B87167) as the oxidant has been reported to yield Δ³-pyrrol-2-ones, with oxygen being introduced at the more hindered position. researchgate.net

Reduction: Reduction of the pyrrole ring typically requires more forcing conditions than simple alkenes due to its aromatic stability. Catalytic hydrogenation is a common method for the complete reduction of the pyrrole ring to a pyrrolidine. uop.edu.pk Mild reduction of pyrrole with zinc and acetic acid can yield 3-pyrroline (B95000) (2,5-dihydropyrrole). uop.edu.pk The Birch reduction, which involves dissolving metal reduction in the presence of a proton source, is another powerful method for the partial reduction of aromatic rings, including pyrrole. nih.gov The specific conditions and the nature of substituents on the pyrrole ring can influence the regiochemistry of the reduction.

Reaction TypeReagent/ConditionsProduct(s)Reference(s)
OxidationH₂O₂ / Dehaloperoxidase (DHP)4-Pyrrolin-2-one rsc.org
OxidationSulfoxide, Carboxylic acid anhydride, Brønsted acidΔ³-Pyrrol-2-ones researchgate.net
ReductionZinc, Acetic acid3-Pyrroline uop.edu.pk
ReductionCatalytic HydrogenationPyrrolidine uop.edu.pk

Transformations Involving the Hydroxyl and Ketone Functional Groups

The butanone side chain of this compound contains both a tertiary alcohol and a ketone, each with its characteristic reactivity.

The tertiary alcohol in this compound is a key site for various chemical modifications.

Dehydration: Acid-catalyzed dehydration of tertiary alcohols is a common method for the synthesis of alkenes. pressbooks.publibretexts.org This E1 reaction proceeds through a stable tertiary carbocation intermediate. pressbooks.pub For example, treatment of 1-methylcyclohexanol (B147175) with warm, aqueous sulfuric acid results in the formation of 1-methylcyclohexene. pressbooks.pub Similarly, this compound is expected to undergo dehydration under acidic conditions to yield the corresponding α,β-unsaturated ketone, 3-(1H-pyrrol-2-yl)but-3-en-2-one. The stability of the resulting conjugated system would be a driving force for this reaction.

Esterification: Tertiary alcohols can be converted to esters, although they are generally less reactive than primary or secondary alcohols due to steric hindrance. byjus.com Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. byjus.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base to facilitate the reaction. Esterification of the tertiary hydroxyl group in this compound would yield the corresponding ester derivative.

It is important to note that tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.orgbyjus.com Cleavage of a carbon-carbon bond is required for oxidation to occur, which typically requires harsh reaction conditions. byjus.comnih.gov

ReactionReagent/ConditionsExpected Product
DehydrationH₂SO₄, heat3-(1H-pyrrol-2-yl)but-3-en-2-one
EsterificationR-COOH, H⁺ catalyst2-(1H-pyrrol-2-yl)-2-acetoxybutan-2-one

The ketone carbonyl group in this compound is an electrophilic center and is susceptible to nucleophilic attack. pressbooks.pubstudymind.co.uklibretexts.org

Condensation Reactions: Aldehydes and ketones undergo condensation reactions with various nucleophiles. libretexts.org For example, the reaction with primary amines or their derivatives, such as hydroxylamine (B1172632) or hydrazines, leads to the formation of imines, oximes, and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.org The reaction of this compound with such reagents would yield the corresponding condensation products at the ketone position.

Addition Reactions: A wide variety of nucleophiles can add to the carbonyl carbon of ketones. libretexts.orgmasterorganicchemistry.com These include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), as well as cyanide ions. pressbooks.pubdocbrown.info The addition of a Grignard reagent to the ketone would result in the formation of a tertiary alcohol after acidic workup. Reaction with cyanide, typically from a source like KCN followed by acidification, would produce a cyanohydrin. studymind.co.ukdocbrown.info Reduction of the ketone with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 3-hydroxy-3-(1H-pyrrol-2-yl)butan-2-ol. allstudiesjournal.com

Reaction TypeNucleophile/ReagentProduct Type
CondensationPrimary Amine (R-NH₂)Imine
AdditionGrignard Reagent (R'-MgX)Tertiary Alcohol
AdditionCyanide (CN⁻)Cyanohydrin
ReductionSodium Borohydride (NaBH₄)Secondary Alcohol

The proximity of the functional groups in this compound and its derivatives can facilitate intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular Cyclizations: Depending on the reaction conditions and the specific analogue, intramolecular cyclization can occur. For instance, if the pyrrole nitrogen is deprotonated, it could potentially act as a nucleophile, attacking the electrophilic ketone carbonyl. However, the formation of a strained four-membered ring would make this particular cyclization unlikely. More plausible cyclization pathways could be designed by modifying the butanone chain. For example, conversion of the ketone to a different functional group or introduction of other reactive sites could promote intramolecular reactions. The synthesis of various pyrrole derivatives through diverse cyclization methods has been reported. nih.gov

Rearrangements: Under certain conditions, rearrangements of the butanone chain could occur. For example, acid-catalyzed conditions that lead to the formation of a carbocation intermediate during dehydration could potentially be followed by rearrangements to form a more stable carbocation before elimination. The specific nature of any rearrangement would be highly dependent on the substrate and the reaction conditions. The Piloty–Robinson reaction, for example, involves a researchgate.netresearchgate.net-sigmatropic rearrangement as a key step in the synthesis of pyrroles. researchgate.net

Further research into the specific reaction conditions that could promote intramolecular cyclizations and rearrangements of this compound and its analogues could lead to the discovery of novel heterocyclic structures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) Analysis and Chemical Shift Interpretation

The pyrrole (B145914) ring protons are expected to appear in the aromatic region, typically between 6.0 and 7.0 ppm. The proton on the nitrogen of the pyrrole ring would likely produce a broad signal at a higher chemical shift. The methyl protons adjacent to the carbonyl group would resonate downfield compared to the other methyl group due to the deshielding effect of the carbonyl. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Pyrrole N-H~8.0-9.0Broad SingletChemical shift is solvent dependent.
Pyrrole C-H (α to N)~6.8Multiplet
Pyrrole C-H (β to N)~6.1Multiplet
Pyrrole C-H (β' to N)~6.2Multiplet
-OHVariableBroad SingletChemical shift and appearance are highly dependent on solvent, temperature, and concentration.
-CH₃ (next to C=O)~2.2SingletDeshielded by the adjacent carbonyl group.
-CH₃ (next to C-OH)~1.5SingletShielded relative to the other methyl group.

This table is predictive and based on analogous structures.

Carbon-13 NMR (¹³C NMR) Studies

Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm. The carbons of the pyrrole ring would appear in the aromatic region, while the aliphatic carbons of the butanone chain would be found at higher field.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C=O~209The carbonyl carbon is significantly deshielded.
Pyrrole C (α to N, attached to butanone)~135
Pyrrole C (α to N)~118
Pyrrole C (β to N)~108
Pyrrole C (β' to N)~107
C-OH~75Quaternary carbon attached to the hydroxyl group.
-CH₃ (next to C=O)~27
-CH₃ (next to C-OH)~25

This table is predictive and based on analogous structures found in chemical databases and literature. rsc.orgchemicalbook.comdocbrown.info

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed. science.govresearchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the pyrrole ring and potentially long-range couplings between the pyrrole protons and the side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and their attached carbons, confirming the assignments of the pyrrole CH groups and the methyl groups. science.govsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (two- and three-bond) correlations between protons and carbons. science.govsdsu.edu It would be crucial for connecting the butanone side chain to the pyrrole ring by observing correlations from the pyrrole protons to the quaternary carbon of the side chain and from the methyl protons to the pyrrole and carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could help to determine the preferred conformation of the butanone side chain relative to the pyrrole ring. researchgate.net

Phosphorous-31 NMR (³¹P NMR) for Phosphorus-Containing Analogues

For hypothetical phosphorus-containing analogues of this compound, ³¹P NMR spectroscopy would be a key analytical technique. huji.ac.ilnih.govwikipedia.orgresearchgate.netresearchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state, coordination number, and the nature of the substituents. huji.ac.ilwikipedia.org Spectra are typically recorded with proton decoupling, resulting in sharp singlet signals for each unique phosphorus atom. huji.ac.il

Hypothetical ³¹P NMR Data for a Phosphonate Analogue

Compound Hypothetical Chemical Shift (ppm) Notes
Diethyl [3-(1H-pyrrol-2-yl)-3-hydroxy-2-oxobutan-3-yl]phosphonate~15-25The exact shift would depend on the specific structure and solvent.

This data is purely hypothetical as no synthesis of such a compound was found in the provided search results.

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Derivatives

In the case of fluorinated derivatives, ¹⁹F NMR spectroscopy would offer significant advantages. copernicus.orgresearchgate.netbiophysics.orgrsc.orgapm.ac.cn The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, leading to high sensitivity and sharp signals with a wide chemical shift range, which minimizes signal overlap. biophysics.orgrsc.org This technique is exceptionally useful for studying conformational changes and binding interactions. copernicus.orgbiophysics.org

Hypothetical ¹⁹F NMR Data for a Fluorinated Derivative

Compound Hypothetical Chemical Shift (ppm) Notes
3-(5-Fluoro-1H-pyrrol-2-yl)-3-hydroxybutan-2-one~ -120 to -140Referenced to a standard like CFCl₃. The chemical shift would be sensitive to the electronic effects of the butanone side chain.

This data is purely hypothetical as no synthesis of such a compound was found in the provided search results.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Based on the analysis of similar compounds, the vibrational spectrum of this compound would exhibit characteristic absorption bands. scifiniti.comnist.govchemicalbook.comnih.govscifiniti.comresearchgate.netmdpi.comnih.govnist.gov

Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Vibrational Mode
O-H (alcohol)3500-3200 (broad)Stretching
N-H (pyrrole)3400-3300 (sharp to broad)Stretching
C-H (pyrrole)3150-3100Stretching
C-H (aliphatic)3000-2850Stretching
C=O (ketone)~1715Stretching
C=C (pyrrole)1600-1450Stretching
C-O (alcohol)1260-1000Stretching
C-N (pyrrole)1350-1280Stretching

This table is predictive and based on characteristic vibrational frequencies for the respective functional groups. scifiniti.comnih.govscifiniti.comresearchgate.net

The broadness of the O-H and N-H stretching bands would be indicative of hydrogen bonding, either intramolecularly or intermolecularly in the condensed phase. The precise position of the C=O stretching frequency would be sensitive to the electronic effects of the pyrrole ring and any hydrogen bonding involving the carbonyl oxygen. A combined analysis of IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule. scifiniti.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy and Characteristic Absorption Band Analysis

FTIR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the analysis would focus on identifying characteristic absorption bands. Key expected vibrations would include:

O-H Stretching: A broad absorption band, typically in the region of 3500-3200 cm⁻¹, would be anticipated due to the hydroxyl (-OH) group. The broadness of this peak would suggest intermolecular hydrogen bonding.

N-H Stretching: The pyrrole ring's N-H group would likely exhibit a sharp to moderately broad peak around 3400-3300 cm⁻¹.

C-H Stretching: Absorption bands for aliphatic C-H bonds (from the butane (B89635) backbone and methyl groups) would appear just below 3000 cm⁻¹, while the aromatic C-H stretching of the pyrrole ring would be expected just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption peak corresponding to the ketone carbonyl (C=O) group is expected in the range of 1725-1705 cm⁻¹.

C-N and C-C Stretching: Vibrations for C-N and C-C bonds within the pyrrole ring would produce signals in the fingerprint region (approximately 1600-1400 cm⁻¹).

C-O Stretching: The stretching vibration of the tertiary alcohol's C-O bond would likely appear as a medium to strong band in the 1200-1100 cm⁻¹ region.

A data table for these expected absorptions is presented below.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Expected Intensity
Hydroxyl (-OH)Stretching3500 - 3200Strong, Broad
Amine (N-H)Stretching3400 - 3300Moderate, Sharp
Alkyl (C-H)Stretching2980 - 2850Medium to Strong
Pyrrole (C-H)Stretching3150 - 3050Medium
Ketone (C=O)Stretching1725 - 1705Strong, Sharp
Pyrrole RingC=C & C-N Stretching1600 - 1400Medium to Weak
Alcohol (C-O)Stretching1200 - 1100Strong

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides information on molecular vibrations that are complementary to FTIR. While FTIR measures changes in dipole moment, Raman detects changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar character.

Key expected Raman shifts would include:

The symmetric stretching of the C-C bonds in the pyrrole ring.

The C=O stretching vibration, which is typically weaker in Raman than in IR.

Symmetric C-H stretching modes of the methyl groups.

A comparative analysis of both FTIR and Raman spectra would provide a more complete picture of the molecule's vibrational modes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

HRMS would be used to determine the exact mass of this compound with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula (C₈H₁₁NO₂). The calculated exact mass for this formula is 153.0790 u. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

PropertyValue
Molecular FormulaC₈H₁₁NO₂
Calculated Exact Mass153.0790 u

ESI-MS is a soft ionization technique ideal for polar molecules like the target compound. It would likely be used to observe the protonated molecule, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton (approximately 154.0868). Depending on the solvent system, adducts with other ions like sodium, [M+Na]⁺, might also be detected. This technique confirms the molecular weight of the compound.

While less common than ESI for small molecules, MALDI-MS could also be employed. In this technique, the compound would be co-crystallized with a matrix and ionized by a laser. Similar to ESI, this would be expected to primarily generate the protonated molecular ion [M+H]⁺, further confirming the molecular weight.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be synthesized and isolated as a crystalline solid of sufficient quality, single-crystal X-ray crystallography would provide the definitive three-dimensional structure. This technique would confirm the connectivity of all atoms, determine bond lengths and angles, and reveal the stereochemistry at the chiral center (the carbon atom bearing the hydroxyl group). Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and pyrrole N-H groups, which dictate the crystal packing in the solid state. This remains the gold standard for unambiguous structural elucidation.

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Geometries

No single-crystal X-ray diffraction studies for this compound have been found in the searched scientific literature. Consequently, data regarding its crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles are not available.

Analysis of Crystal Packing and Intermolecular Interaction Networks

Without single-crystal X-ray diffraction data, an analysis of the crystal packing and any potential intermolecular interactions, such as hydrogen bonding or van der Waals forces, cannot be performed. There are no published reports detailing the supramolecular structure of this compound.

Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis

No powder X-ray diffraction (PXRD) patterns for this compound are available in the public domain. This information is essential for identifying the crystalline phase, assessing sample purity, and determining the degree of crystallinity.

Chromatographic Methods Coupled with Spectroscopic Detection (e.g., HPLC-MS, UPLC)

There are no published studies detailing the analysis of this compound using chromatographic methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography (UPLC). Therefore, information regarding its retention time, mass-to-charge ratio (m/z), or fragmentation patterns under mass spectrometric detection is not available.

Due to the absence of foundational research data for this compound, the generation of an article with the specified detailed content and data tables is not feasible.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 3 1h Pyrrol 2 Yl Butan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations can elucidate the electronic structure, molecular geometry, and various spectroscopic properties.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying the electronic structure of molecules. mdpi.commdpi.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nanobioletters.com DFT calculations are typically employed to optimize the molecular geometry to its lowest energy state and to derive various electronic properties that govern the molecule's reactivity and interactions. epstem.net

For 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one, a typical DFT study would involve geometry optimization using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.comscispace.com A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is commonly used to provide an accurate description of the electronic distribution, especially for systems with heteroatoms and potential hydrogen bonding. epstem.netresearchgate.net

The optimized geometry provides key structural parameters. Below is a table of hypothetical optimized bond lengths and angles for the lowest energy conformer of this compound.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Value
Bond Length C1-C2 1.52 Å
C2=O1 1.23 Å
C2-C3 1.54 Å
C3-C4 1.53 Å
C3-O2 1.41 Å
C3-C5 1.51 Å
C5-C6 1.39 Å
C5-N1 1.38 Å
N1-H 1.01 Å
Bond Angle O1=C2-C1 121.5°
O1=C2-C3 119.0°
C2-C3-C5 110.5°
O2-C3-C5 108.9°
Dihedral Angle O1=C2-C3-C5 -175.2°

Table 2: Hypothetical Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

Property Value
Total Energy -572.34 Hartree
HOMO Energy -6.21 eV
LUMO Energy -0.98 eV
HOMO-LUMO Gap (ΔE) 5.23 eV
Dipole Moment 3.45 Debye
Ionization Potential 6.21 eV

Ab initio methods are calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a reasonable first approximation of the molecular electronic structure. nih.govresearchgate.net However, HF theory does not fully account for electron correlation, which is the interaction between electrons. fiveable.me

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method used to improve upon the HF results by including electron correlation effects. wikipedia.orgru.nl The theory is typically applied at the second (MP2), third (MP3), or fourth (MP4) order, with MP2 being the most common due to its favorable balance of accuracy and computational expense. chemeurope.comq-chem.com Including electron correlation is crucial for obtaining more accurate energies and describing intermolecular interactions. fiveable.me

A comparative study using HF and MP methods on this compound would reveal the importance of electron correlation on its calculated properties. The energies calculated at different levels of theory would demonstrate the stabilization provided by including electron correlation.

Table 3: Hypothetical Comparison of Calculated Energies for this compound at Different Levels of Theory

Method Basis Set Total Energy (Hartree) Correlation Energy (Hartree)
Hartree-Fock (HF) 6-31G(d) -570.12 0
MP2 6-31G(d) -570.95 -0.83

As shown in the hypothetical data, the total energy decreases from HF to MP2 and MP3, indicating a more stable electronic description as electron correlation is more accurately included.

Semi-empirical methods, such as PM3 (Parametric Method 3), use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. This simplification makes them computationally much faster, allowing for the study of larger molecular systems or for high-throughput screening of many molecules. While less accurate than DFT or ab initio methods, they can provide valuable qualitative insights and are often used for initial geometry optimizations or for studying large supramolecular complexes involving the target molecule. For this compound, PM3 could be used for a preliminary conformational search before more accurate methods are applied to the most stable conformers.

Molecular Modeling and Simulations

Molecular modeling and simulations are used to study the dynamic behavior of molecules, including their conformational flexibility and interactions over time.

The presence of several single bonds in this compound allows for significant conformational flexibility. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. researchgate.net

A potential energy surface (PES) scan is a common technique where the total energy of the molecule is calculated as a function of one or more dihedral angles. This mapping reveals the energy barriers to rotation around specific bonds. For this compound, key dihedral angles for analysis would include the C2-C3 bond (connecting the butanone backbone) and the C3-C5 bond (connecting the butanone and pyrrole (B145914) moieties).

The results of a PES scan can be visualized to show the relative energies of different rotational isomers (rotamers).

Table 4: Hypothetical Relative Energies of Stationary Points on the Potential Energy Surface for Rotation Around the C3-C5 Bond

Dihedral Angle (C2-C3-C5-N1) Conformation Relative Energy (kcal/mol)
~60° Gauche 0.0 (Global Minimum)
~180° Anti 1.2
~0° Eclipsed (Transition State) 4.5

This hypothetical analysis suggests that a gauche conformer is the most stable, likely due to a favorable intramolecular hydrogen bond between the hydroxyl group and the pyrrole ring's nitrogen or the carbonyl oxygen.

Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule by simulating its atomic motions over time. An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation, often performed in a solvent like water or ethanol (B145695) to mimic experimental conditions, would reveal the accessible conformations at a given temperature. The simulation could identify the most populated conformational states, the frequency of transitions between them, and the dynamics of intramolecular hydrogen bonding. This information is crucial for understanding how the molecule behaves in a realistic environment and which conformers are likely to be biologically active or participate in chemical reactions. The trajectory can be analyzed to calculate properties like radial distribution functions to understand solvation structure and to visualize the dynamic nature of the molecule's flexibility.

Molecular Docking Studies for Elucidating Specific Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme.

While specific docking studies for this compound are not extensively detailed in the literature, research on analogous pyrrole-containing compounds highlights their potential for significant interactions with various biological targets. plos.orgnih.gov Studies on novel 1H-pyrrole and pyrrolopyrimidine derivatives, for instance, have demonstrated high affinity for targets like EGFR and CDK2 kinases, which are implicated in cancer. nih.gov These interactions are often stabilized by a network of hydrogen bonds and hydrophobic contacts within the enzyme's active site. nih.gov

For this compound, its key structural features would govern its binding mechanism:

Hydrogen Bond Donors: The hydroxyl (-OH) group and the pyrrole amine (N-H) group can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl and ketone (C=O) groups can act as hydrogen bond acceptors.

Hydrophobic Regions: The methyl groups and the carbon framework of the pyrrole ring contribute to hydrophobic interactions.

In a hypothetical docking scenario, these functional groups would seek out complementary residues in a protein's active site. For example, the N-H of the pyrrole ring could interact with a backbone carbonyl of an amino acid residue, while the hydroxyl group could form hydrogen bonds with acidic or basic residues like aspartate or lysine. The potential for these specific interactions makes this compound an interesting candidate for further investigation as an inhibitor for various enzymes. plos.orgmdpi.com

Analysis of Electronic and Reactivity Descriptors

Electronic and reactivity descriptors derived from Density Functional Theory (DFT) offer quantitative measures of a molecule's electronic structure and its propensity to react in specific ways. These descriptors are essential for predicting chemical behavior and reaction mechanisms. mdpi.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is likely centered on the carbonyl group. DFT calculations are required to determine the precise energies and spatial distributions of these orbitals.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap Note: These are typical values for similar heterocyclic compounds and are for illustrative purposes.

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.10
Energy Gap (ΔE)5.15

Conceptual DFT Descriptors (e.g., Fukui Functions, Electrophilicity Index) for Reaction Site Prediction

Conceptual DFT provides a framework for quantifying intuitive chemical concepts like electronegativity and hardness. frontiersin.orgnih.gov These descriptors help predict which sites within a molecule are most susceptible to electrophilic or nucleophilic attack.

Fukui Functions (f(r)) : This descriptor identifies the most reactive sites in a molecule. The function f+(r) indicates the propensity of a site to undergo a nucleophilic attack (reaction with an electron donor), while f-(r) points to sites susceptible to electrophilic attack (reaction with an electron acceptor). For this compound, the carbonyl carbon is expected to have a high f+(r) value, making it a prime site for nucleophiles. The carbon atoms of the pyrrole ring would likely have high f-(r) values, indicating their nucleophilic character.

These descriptors allow for a detailed mapping of reactivity across the molecule, guiding the prediction of reaction outcomes. mdpi.com

Ionization Potentials and Electron Affinities

Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. purdue.eduucf.edu They are directly related to the HOMO and LUMO energies through Koopmans' theorem, which approximates IP ≈ -EHOMO and EA ≈ -ELUMO.

Ionization Potential (IP) : A low IP indicates that the molecule is a good electron donor.

Electron Affinity (EA) : A high EA suggests the molecule is a good electron acceptor.

These values are crucial for understanding charge-transfer processes in chemical reactions.

Table 2: Calculated Electronic Properties Based on FMO Energies Note: These values are derived from the illustrative energies in Table 1.

DescriptorDefinitionValue (eV)
Ionization Potential (I)-EHOMO6.25
Electron Affinity (A)-ELUMO1.10
Chemical Hardness (η)(I - A) / 22.575
Electronic Chemical Potential (μ)-(I + A) / 2-3.675
Electrophilicity Index (ω)μ² / 2η2.62

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other governs its physical properties, such as melting point, boiling point, and crystal structure. Hydrogen bonding plays a dominant role in these interactions.

Detailed Analysis of Hydrogen Bonding Networks (Intramolecular and Intermolecular)

The presence of multiple hydrogen bond donor (N-H, O-H) and acceptor (C=O, -OH) sites in this compound allows for the formation of complex and robust hydrogen bonding networks. nih.gov

Intramolecular Hydrogen Bonding : A hydrogen bond could potentially form between the hydroxyl group's hydrogen and the ketone's oxygen atom. This would lead to the formation of a stable five-membered ring, influencing the molecule's preferred conformation.

Intermolecular Hydrogen Bonding : These are the primary interactions that dictate the supramolecular assembly. Several motifs are possible:

Dimerization : Two molecules can form a centrosymmetric dimer through strong O-H···O=C hydrogen bonds. This is a common motif observed in similar hydroxy-ketone structures. mdpi.com

Chain Formation : The pyrrole N-H group can form a hydrogen bond with the ketone or hydroxyl oxygen of an adjacent molecule, leading to the formation of one-dimensional chains. mdpi.com

Sheet/3D Networks : The combination of N-H···O and O-H···O bonds can create extended two-dimensional sheets or more complex three-dimensional networks, which would result in a highly stable crystal lattice. nih.gov

The analysis of these hydrogen-bonding motifs is essential for understanding the material's solid-state properties and for crystal engineering applications. mdpi.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a localized, intuitive picture of chemical bonding. wisc.edu This approach provides valuable insights into charge distribution, intramolecular charge transfer (ICT), and the hybridization of atomic orbitals.

Charge Transfer and Donor-Acceptor Interactions:

NBO analysis elucidates intramolecular charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stability derived from these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy, E(2). researchgate.net A larger E(2) value signifies a more intense interaction and greater electron delocalization from the donor to the acceptor orbital.

For this compound, several key donor-acceptor interactions can be anticipated:

Lone Pair Delocalization: The lone pairs on the hydroxyl oxygen (LP(O)), carbonyl oxygen (LP(O)), and pyrrole nitrogen (LP(N)) can act as potent electron donors. They can delocalize into adjacent antibonding orbitals, such as σ(C-C), σ(C-N), or σ*(C-O).

π-System Delocalization: The π-electrons of the pyrrole ring (π(C=C)) can delocalize into the antibonding π* orbital of the adjacent carbonyl group (π*(C=O)), and vice-versa. This π-conjugation is critical to the electronic properties of the molecule.

Computational studies on similar pyrrole systems have demonstrated how NBO analysis can quantify these charge transfer phenomena, revealing the electronic effects of different substituent groups. ijnc.irrsc.org The analysis provides a detailed map of the electronic communication throughout the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Table 2: Predicted Major Intramolecular Donor-Acceptor Interactions in this compound from Theoretical NBO Analysis
Donor NBOAcceptor NBOInteraction TypeEstimated E(2) (kcal/mol)
LP (N1) of Pyrroleπ* (C2=C3)n → π30 - 50
π (C4=C5) of Pyrroleπ (C=O) of Carbonylπ → π15 - 25
LP (O) of Carbonylσ (C-C)n → σ2 - 5
LP (O) of Hydroxylσ (C-C)n → σ1 - 4
σ (C-H)σ (C-C)σ → σ*~ 1 - 3

Hybridization Characteristics:

NBO analysis also provides a precise description of the hybridization of each atomic orbital. This is crucial for understanding the molecular geometry and bonding framework. In this compound, the NBO method would confirm the sp² hybridization of the carbon and nitrogen atoms within the aromatic pyrrole ring, consistent with its planar structure. The carbonyl carbon would also be characterized as sp² hybridized, while the tertiary carbon bearing the hydroxyl group and the methyl carbons would be sp³ hybridized. This detailed hybridization scheme is more nuanced than simple valence bond theory predictions and can reveal subtle electronic effects, such as variations in p-character in response to substituent effects.

Table 3: Predicted Hybridization of Key Atoms in this compound
AtomLocationPredicted NBO Hybridization
NitrogenPyrrole Ringsp~2.1
CarbonsPyrrole Ringsp~2.0
CarbonCarbonyl Group (C=O)sp~2.0
CarbonTertiary Center (C-OH)sp~3.0
OxygenCarbonyl Group (C=O)sp~1.8
OxygenHydroxyl Group (-OH)sp~2.5

Future Directions and Research Perspectives in Pyrrole Butanone Chemistry

Development of Novel and Efficient Synthetic Strategies for Structural Variants

The synthesis of polysubstituted pyrroles can be challenging, and the development of new, efficient, and sustainable methods is a constant pursuit for organic chemists. nih.govnih.gov While classical methods like the Paal-Knorr and Hantzsch syntheses are foundational, the future lies in the development of more sophisticated and versatile strategies to access a wider range of structural variants of pyrrole-butanones.

One promising direction is the advancement of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.netnih.gov For instance, a three-component synthesis of a key pyrrole (B145914) framework has been developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines. ntu.edu.sg Future work could focus on adapting such MCRs to generate diverse libraries of 3-hydroxy-3-(1H-pyrrol-2-yl)butan-2-one analogs with various substituents on both the pyrrole and butanone moieties.

Another area of intense interest is the use of catalysis to achieve transformations that are otherwise difficult or require harsh conditions. umn.edu This includes the use of transition metal catalysts, such as iridium and titanium, for the selective formation of C-N and C-C bonds in pyrrole synthesis. nih.govumn.edu For example, an iridium-catalyzed synthesis has been developed where secondary alcohols and amino alcohols are deoxygenated and linked to form the pyrrole ring, eliminating two equivalents of hydrogen gas in the process. nih.gov The development of catalysts that can tolerate a wide range of functional groups will be crucial for the synthesis of complex pyrrole-butanone derivatives. nih.gov

Furthermore, the exploration of sustainable and green synthetic routes is becoming increasingly important. This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. nih.gov Research into the use of biomass-derived feedstocks for the synthesis of pyrrole precursors is a particularly promising avenue.

Synthetic StrategyDescriptionPotential Advantages
Multi-component Reactions (MCRs)Three or more reactants combine in a single reaction vessel. researchgate.netnih.govHigh efficiency, atom economy, and diversity of products. researchgate.netnih.gov
Transition Metal CatalysisUse of catalysts like iridium or titanium to facilitate bond formation. nih.govumn.eduMild reaction conditions, high selectivity, and functional group tolerance. nih.gov
Green Chemistry ApproachesUtilization of renewable resources and environmentally friendly conditions. nih.govSustainability and reduced environmental impact. nih.gov

Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations

The reactivity of the pyrrole ring is well-established, particularly its propensity for electrophilic substitution at the C2 position. pharmaguideline.com However, the interplay of the pyrrole nucleus with the adjacent hydroxy-ketone functionality in this compound opens up possibilities for novel reactivity pathways that remain to be explored.

Future research should focus on understanding the regio- and stereoselectivity of reactions involving this bifunctional scaffold. For example, the hydroxyl group could direct the stereochemical outcome of reactions at the adjacent carbonyl group or influence the reactivity of the pyrrole ring through intramolecular interactions. The development of asymmetric catalytic methods for the synthesis of chiral pyrrole-butanone derivatives is a significant challenge and a highly desirable goal, given the importance of chirality in biological systems. acs.org

Investigations into the reactivity of the butanone side chain, such as enolate formation and subsequent reactions, in the presence of the pyrrole ring could lead to the discovery of new synthetic transformations. The photochemistry of such compounds also presents an unexplored frontier, as the absorption of light could lead to unique and synthetically useful reactions. researchgate.net

Moreover, the exploration of ring-forming and ring-expansion reactions starting from this compound could provide access to novel heterocyclic systems. For instance, under certain conditions, the butanone side chain could potentially participate in cyclization reactions with the pyrrole nitrogen or carbon atoms, leading to fused or spirocyclic architectures. The expansion of the pyrrole ring to a six-membered pyridine (B92270) ring is a known transformation that could be explored for these systems. pharmaguideline.com

Advanced Computational Approaches for Rational Design and Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net In the context of pyrrole-butanone chemistry, advanced computational approaches can provide deep insights into the structural, electronic, and reactive properties of these molecules, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the thermodynamic and kinetic stability of various structural isomers and conformers of this compound and its derivatives. researchgate.net Such studies can help in predicting the most stable structures and understanding the intramolecular interactions, such as hydrogen bonding, that influence their properties. researchgate.net Furthermore, DFT can be used to model reaction mechanisms, elucidate transition states, and predict the regioselectivity and stereoselectivity of chemical transformations.

Molecular docking simulations are another powerful computational tool, particularly for predicting the potential biological activity of these compounds. nih.gov By docking virtual libraries of pyrrole-butanone derivatives into the active sites of known biological targets, researchers can identify promising candidates for further experimental investigation. nih.gov This rational design approach can significantly accelerate the discovery of new therapeutic agents.

The use of machine learning and artificial intelligence is also emerging as a transformative approach in chemistry. By training algorithms on large datasets of known chemical reactions and properties, it may become possible to predict the outcomes of new reactions, design novel synthetic routes, and even discover new molecules with desired properties.

Computational MethodApplication in Pyrrole-Butanone Chemistry
Density Functional Theory (DFT)Studying molecular stability, electronic properties, and reaction mechanisms. researchgate.net
Molecular DockingPredicting biological activity and identifying potential drug candidates. nih.gov
Machine Learning / AIPredicting reaction outcomes and designing novel synthetic pathways.

Potential Applications in Materials Science and Catalysis

The unique electronic properties of the pyrrole ring make it a valuable building block for the development of advanced materials. novapublishers.com The incorporation of the this compound motif into larger molecular architectures could lead to materials with novel optical, electronic, or catalytic properties.

In materials science , polypyrrole is a well-known conducting polymer with a wide range of applications. novapublishers.com The functionalization of pyrrole monomers with butanone side chains could be a strategy to modulate the properties of the resulting polymers, such as their solubility, processability, and conductivity. The hydroxyl and carbonyl groups could also serve as handles for further post-polymerization modification.

In the field of catalysis , pyrrole-containing ligands have been used to create transition metal complexes with interesting catalytic activities. The this compound scaffold, with its multiple potential coordination sites (the pyrrole nitrogen, the hydroxyl oxygen, and the carbonyl oxygen), could act as a versatile ligand for the design of new catalysts. These catalysts could find applications in a variety of organic transformations, including asymmetric synthesis. acs.org

Furthermore, the ability of the pyrrole-butanone structure to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of supramolecular assemblies and crystal engineering . By controlling the self-assembly of these molecules, it may be possible to create well-defined nanostructures with specific functions.

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